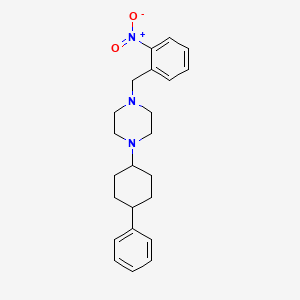

1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine

Description

Contextualization of Substituted Piperazine (B1678402) Architectures in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives are found in a wide array of biologically active compounds and approved drugs. nih.govmdpi.com The two nitrogen atoms within the piperazine ring allow for modifications that can significantly influence the molecule's pharmacological and pharmacokinetic properties, such as solubility and bioavailability. nih.govmdpi.com

Substituted piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistamine effects. nih.govresearchgate.netapjhs.com The versatility of the piperazine core allows medicinal chemists to systematically alter substituents to optimize a compound's affinity and selectivity for specific biological targets. nih.gov

Rationale for the Synthetic and Mechanistic Investigation of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine

The scientific rationale for investigating 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine stems from the distinct properties of its three primary structural components: the piperazine core, the 2-nitrobenzyl group, and the 4-phenylcyclohexyl moiety.

The Piperazine Core: As a well-established pharmacophore, the piperazine ring provides a robust framework for building complex molecules with potential biological activity. nih.gov

The 2-Nitrobenzyl Group: This group is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology. wikipedia.orgmdpi.com PPGs can be cleaved using light, offering precise spatiotemporal control over the release of an active molecule or the unmasking of a reactive functional group. wikipedia.orgmdpi.com The inclusion of a 2-nitrobenzyl group suggests a potential application for this compound in studies requiring photo-controlled activation.

The 4-Phenylcyclohexyl Moiety: This bulky, lipophilic group is known to be a key structural feature in compounds that interact with the central nervous system. For instance, the 1-phenylcyclohexyl group is the core of phencyclidine (PCP) and its analogs, which are known for their activity at NMDA receptors. nih.govnih.gov The presence of this moiety in the target compound suggests that it may be designed to interact with specific biological receptors where steric bulk and hydrophobicity are important for binding.

The combination of these three moieties in a single molecule is intriguing. The compound could be a tool for studying biological systems, where the phenylcyclohexyl group directs the molecule to a specific receptor, and the photolabile nitrobenzyl group allows for controlled release of the piperazine-containing fragment or another molecular cargo upon irradiation.

Overview of Current Research Gaps Pertaining to Complex Organic Structures Featuring Nitrobenzyl and Phenylcyclohexyl Moieties

While extensive research exists on piperazine derivatives, photolabile protecting groups, and phenylcyclohexyl-containing compounds individually, there is a noticeable gap in the literature concerning molecules that integrate all three of these components. Specific research gaps include:

Synergistic Effects: There is limited understanding of how the photophysical properties of the nitrobenzyl group are influenced by the presence of a bulky, non-polar substituent like the phenylcyclohexyl group on the distal nitrogen of the piperazine ring. nih.govmdpi.comnih.gov

Synthetic Methodologies: While general methods for the synthesis of substituted piperazines are well-documented, optimized and high-yield synthetic routes for complex structures like 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine are not widely reported. core.ac.ukgoogle.com

Photorelease Dynamics: The efficiency and kinetics of the photocleavage of the nitrobenzyl group in such a complex and sterically hindered environment have not been thoroughly investigated. nih.govresearchgate.netresearchgate.net Understanding these dynamics is crucial for any potential application in photo-controlled release systems.

Biological Targeting: The specific biological targets of compounds containing both a phenylcyclohexyl and a piperazine moiety are not fully elucidated, particularly when a photolabile group is also present.

Defined Academic Objectives and Scope for Comprehensive Research on the Compound

A comprehensive academic investigation of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine would encompass several key objectives:

Development of an Efficient Synthesis: To establish a reliable and scalable synthetic route to the target compound and its potential analogs. This would involve the optimization of reaction conditions and purification methods.

Thorough Physicochemical and Spectroscopic Characterization: To fully characterize the compound using a range of analytical techniques to confirm its structure and purity. This would include determining its physical properties and acquiring detailed spectroscopic data.

Investigation of Photochemical Properties: To study the photolytic cleavage of the 2-nitrobenzyl group, including the determination of the quantum yield of the reaction and the identification of the photoproducts.

Exploration of Potential Biological Activity: To conduct initial in vitro screening to assess the compound's affinity for various biological targets, guided by the structural characteristics of the phenylcyclohexyl and piperazine moieties.

The scope of such research would be confined to the fundamental chemical and photochemical properties of the molecule, laying the groundwork for any future applications in medicinal chemistry or as a chemical probe.

Organizational Framework of the Research Outline

This article is structured to provide a foundational understanding of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine. It begins by contextualizing the compound's structural components within established chemical research. It then outlines the scientific reasoning for its synthesis and study, identifies gaps in the current body of knowledge, and defines clear objectives for future academic inquiry. The subsequent sections would logically progress from synthesis and characterization to an analysis of its unique properties and potential areas of application.

Detailed Research Findings

Due to the novelty of this specific compound, detailed experimental findings are not extensively available in peer-reviewed literature. However, based on the known characteristics of its constituent parts, a profile of the compound can be constructed.

Compound Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₉N₃O₂ |

| Molecular Weight | 379.50 g/mol |

| Appearance | Likely a solid, possibly yellow due to the nitro group. evitachem.com |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. evitachem.com |

| Stability | Likely stable under standard conditions but may be light-sensitive. evitachem.com |

This table contains data for 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine.

Hypothetical Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons of the nitrobenzyl and phenyl groups; characteristic broad signals for the piperazine and cyclohexyl ring protons; a singlet for the benzylic CH₂ group. The complexity of the piperazine signals may indicate conformational isomers. nih.govrsc.orgrsc.org |

| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons of the piperazine and cyclohexyl rings, and the benzylic carbon. |

| FT-IR | Characteristic absorption bands for N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C-N stretching. nist.govresearchgate.netresearchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely show cleavage of the benzyl (B1604629) group and fragmentation of the piperazine and cyclohexyl rings. wikipedia.orgnih.govrsc.orgresearchgate.net |

This table outlines the expected spectroscopic characteristics for 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine based on its functional groups.

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c27-26(28)23-9-5-4-8-21(23)18-24-14-16-25(17-15-24)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-9,20,22H,10-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNCHFTYVEMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Nitrobenzyl 4 4 Phenylcyclohexyl Piperazine

Strategic Retrosynthetic Analysis of the Compound's Molecular Architecture

A retrosynthetic analysis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine reveals two primary disconnections. The most logical disconnection is at the C-N bond between the piperazine (B1678402) ring and the 2-nitrobenzyl group. This bond can be formed through a nucleophilic substitution reaction, where the secondary amine of the piperazine acts as the nucleophile and a 2-nitrobenzyl halide serves as the electrophile. This approach simplifies the synthesis into two key building blocks: 4-(4-phenylcyclohexyl)piperazine and a suitable 2-nitrobenzyl electrophile.

Development and Optimization of Synthetic Routes to Key Precursors

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section explores the methodologies for synthesizing 2-nitrobenzyl electrophiles and the 4-(4-phenylcyclohexyl)piperazine scaffold.

Methodologies for the Preparation of 2-Nitrobenzyl Electrophiles

2-Nitrobenzyl halides are common electrophiles used in the N-alkylation of amines. The preparation of these compounds often starts from 2-nitrotoluene.

One common method for the synthesis of 2-nitrobenzyl bromide involves the radical bromination of 2-nitrotoluene. This reaction is typically initiated using a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a bromine source like N-bromosuccinimide (NBS) or hydrobromic acid with an oxidizing agent. patsnap.comchemicalbook.comgoogleapis.com For example, a high-yield synthesis of 2-nitrobenzyl bromide has been reported using o-nitrotoluene, 40% hydrobromic acid, and 30% hydrogen peroxide, with the reaction proceeding at 72-75°C to give a 98.5% yield. chemicalbook.com

Alternatively, 2-nitrobenzyl chloride can be prepared from 2-nitrobenzyl alcohol by reaction with phosphorus pentachloride in chloroform. prepchem.com The crude product can be purified by crystallization. prepchem.com Another route to 2-nitrobenzyl electrophiles involves the hydrolysis of 2-nitrobenzylidene chloride, which itself can be prepared from 2-nitrophenylpyruvic acid. googleapis.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Nitrotoluene | 40% HBr, 30% H2O2, AIBN | 2-Nitrobenzyl bromide | 98.5% | chemicalbook.com |

| 2-Nitrobenzyl alcohol | PCl5, Chloroform | 2-Nitrobenzyl chloride | - | prepchem.com |

| 2-Nitrophenylpyruvic acid | Alkali metal hypochlorite, then hydrolysis | 2-Nitrobenzylidene chloride | - | googleapis.com |

Synthesis and Functionalization of 4-(4-Phenylcyclohexyl)piperazine Scaffolds

The 4-(4-phenylcyclohexyl)piperazine scaffold is a crucial intermediate. Its synthesis can be approached in several ways. One common method involves the N-alkylation of piperazine with a suitable 4-phenylcyclohexyl electrophile. For instance, the reaction of 1-Boc-piperazine with a cyclohexyl halide under basic conditions can yield the protected intermediate, which is then deprotected to give the desired product. google.com

Another approach is the reductive amination of cyclohexanone (B45756) with a protected piperazine, followed by deprotection. google.com For example, cyclohexanone can be reacted with 1-Boc-piperazine under acidic conditions, and the resulting intermediate is reduced to form 4-Boc-1-cyclohexylpiperazine. google.com Subsequent removal of the Boc protecting group yields 1-cyclohexylpiperazine. google.com

The synthesis of piperazine derivatives can also be achieved through N-arylation reactions. google.com This involves reacting piperazine with an activated aryl electrophile. While not directly applicable to the phenylcyclohexyl moiety, this highlights the versatility of piperazine functionalization. google.com

| Method | Starting Materials | Key Reagents | Product | Reference |

| Nucleophilic Substitution | 1-Boc-piperazine, Cyclohexyl halide | Inorganic base | 4-Boc-1-cyclohexylpiperazine | google.com |

| Reductive Amination | Cyclohexanone, 1-Boc-piperazine | Acid, Sodium triacetoxyborohydride | 4-Boc-1-cyclohexylpiperazine | google.com |

Exploration of Stereoselective Routes to Phenylcyclohexyl Substructures

The stereochemistry of the phenylcyclohexyl moiety can influence the biological activity of the final compound. Therefore, stereoselective synthetic routes are of significant interest. The synthesis of specific stereoisomers of substituted cyclohexylamines has been a subject of study. nih.gov For instance, the synthesis of cis and trans isomers of 4-substituted 1-(1-phenylcyclohexyl)piperidine derivatives has been reported, with the isomers being separable by column chromatography. nih.gov

While specific stereoselective syntheses for 4-(4-phenylcyclohexyl)piperazine are not extensively detailed in the provided search results, the principles of stereoselective synthesis of substituted cyclohexanes can be applied. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions, such as the reduction of a phenylcyclohexenone precursor or the addition of a phenyl group to a cyclohexanone derivative.

N-Alkylation Strategies for Piperazine Ring Functionalization

The final key step in the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is the N-alkylation of the 4-(4-phenylcyclohexyl)piperazine with a 2-nitrobenzyl electrophile.

Evaluation of Diverse Alkylation Reagents and Reaction Conditions

The N-alkylation of piperazines is a well-established transformation. mdpi.com This reaction typically involves the nucleophilic attack of the secondary amine of the piperazine on an alkyl halide or other suitable electrophile. nih.gov The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction.

Commonly used alkylating agents include alkyl bromides and chlorides. The choice of solvent and base can significantly impact the reaction efficiency. A variety of bases such as potassium carbonate or sodium hydroxide (B78521) are often employed. evitachem.com The reaction temperature can also be optimized to achieve a good balance between reaction rate and selectivity.

For the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, the reaction would involve combining 4-(4-phenylcyclohexyl)piperazine with a 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide or chloride) in a suitable solvent and in the presence of a base. evitachem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Product |

| 4-(4-Phenylcyclohexyl)piperazine | 2-Nitrobenzyl chloride | Sodium hydroxide or Potassium carbonate | - | 1-(2-Nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine |

| Piperazine | 1,3-Dibromopropane | - | - | N-Propyl piperazine intermediate |

Investigation of Catalytic and Promoter Systems for Enhanced Efficiency

The N-alkylation of piperazines can be significantly influenced by the choice of catalyst or promoter. For the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, several systems could be investigated to improve reaction rates and yields.

Phase-Transfer Catalysis: A common and effective method for N-alkylation involves phase-transfer catalysis (PTC). This technique is particularly useful when the piperazine substrate and the alkylating agent have different solubilities. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is often employed to facilitate the transfer of the piperazine nucleophile from the solid or aqueous phase to the organic phase containing the 2-nitrobenzyl halide. This system typically uses a mild inorganic base like potassium carbonate in a non-polar solvent.

Metal-Based Catalysis: While traditional N-alkylation is often performed under basic conditions without metal catalysis, modern cross-coupling strategies could offer alternative routes. Palladium or copper-catalyzed N-arylation/alkylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. However, for a benzylic halide, a direct nucleophilic substitution is more conventional. Should direct alkylation prove inefficient, metal catalysts could be explored, particularly if alternative starting materials are considered. For instance, iridium and ruthenium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols, which represents a greener alternative to using alkyl halides.

Promoters/Additives: In addition to catalysts, certain additives can promote the reaction. Iodide salts, such as sodium or potassium iodide, can be used in catalytic amounts to enhance the rate of alkylation with alkyl chlorides or bromides through the in situ formation of a more reactive alkyl iodide (Finkelstein reaction).

Illustrative Data on Catalytic Systems for N-Alkylation of Piperazines

| Catalyst/Promoter System | Base | Solvent | Temperature (°C) | Plausible Yield (%) | Reference Analogy |

| None (Conventional) | K₂CO₃ | Acetonitrile (B52724) | 80 | 75-85 | General N-alkylation |

| TBAB (PTC) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85-95 | Phase-Transfer Catalysis |

| NaI (Promoter) | NaH | DMF | 25 | 80-90 | Finkelstein Conditions |

This table presents plausible data for the N-alkylation of 4-(4-phenylcyclohexyl)piperazine with 2-nitrobenzyl bromide based on general principles of organic synthesis, as specific experimental data for this reaction is not available in the cited literature.

Solvent Effects and Temperature Optimization in Alkylation Reactions

The choice of solvent and the reaction temperature are critical parameters that must be optimized to achieve high efficiency in the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine.

Solvent Effects: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. For SN2 reactions like the N-alkylation of a secondary amine, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to attack the electrophilic carbon of the 2-nitrobenzyl halide.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are excellent choices for this type of reaction. They tend to accelerate the reaction rate compared to non-polar or protic solvents.

Less Polar Solvents: Solvents like toluene or tetrahydrofuran (B95107) (THF) can also be used, often in conjunction with stronger bases or phase-transfer catalysts.

Protic Solvents: Protic solvents like ethanol (B145695) or water are generally avoided as they can solvate the amine nucleophile through hydrogen bonding, thereby reducing its reactivity.

Temperature Optimization: The reaction temperature directly affects the rate of reaction. Generally, an increase in temperature leads to a faster reaction. However, excessively high temperatures can lead to the formation of side products, such as elimination products or products of decomposition, particularly given the presence of a nitro group which can be sensitive to heat. Optimization studies would be necessary to find the ideal temperature that provides a reasonable reaction time while minimizing byproduct formation. A typical starting point for such optimizations would be room temperature, with gradual heating to 40-80 °C if the reaction is sluggish.

Illustrative Data on Solvent and Temperature Effects

| Solvent | Base | Temperature (°C) | Plausible Reaction Time (h) | Plausible Yield (%) |

| Acetonitrile | K₂CO₃ | 80 | 6 | 85 |

| DMF | K₂CO₃ | 25 | 24 | 80 |

| THF | NaH | 60 | 8 | 75 |

| Toluene (with TBAB) | K₂CO₃ | 90 | 12 | 90 |

This table is illustrative and based on general knowledge of N-alkylation reactions. The optimal conditions for the specific synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine would require experimental verification.

Control of Stereochemistry in the Synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine

The stereochemistry of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is an important aspect to consider, as the 4-phenylcyclohexyl moiety contains chiral centers.

Diastereoselectivity and Enantioselectivity in Synthetic Steps

The 4-phenylcyclohexyl group can exist as cis and trans diastereomers. The relative orientation of the phenyl group and the piperazine ring on the cyclohexane (B81311) chair conformation will determine the stereochemistry of the starting material, 4-(4-phenylcyclohexyl)piperazine. The synthesis of this precursor will dictate the initial diastereomeric ratio. Typically, the trans isomer is thermodynamically more stable and often the major product in syntheses.

During the subsequent N-alkylation with 2-nitrobenzyl bromide, no new chiral centers are formed. Therefore, if a single diastereomer of 4-(4-phenylcyclohexyl)piperazine (e.g., the trans isomer) is used, the product will be obtained as a single diastereomer. If a mixture of cis and trans starting material is used, the product will be a corresponding mixture of diastereomers.

The 4-phenylcyclohexylpiperazine starting material is chiral, and therefore can exist as a pair of enantiomers for each diastereomer (cis and trans). A standard synthesis will produce a racemic mixture of these enantiomers.

Methodologies for Chiral Resolution or Asymmetric Synthesis (if applicable)

Since the final compound is chiral, obtaining enantiomerically pure forms would require either chiral resolution of the racemic mixture or an asymmetric synthesis approach.

Chiral Resolution: This is a common method for separating enantiomers.

Classical Resolution: This involves reacting the racemic 4-(4-phenylcyclohexyl)piperazine with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers of the piperazine precursor, which can then be alkylated to give the enantiomerically pure final product.

Chiral Chromatography: The racemic final product or its precursor could also be separated using chiral high-performance liquid chromatography (HPLC) on a column with a chiral stationary phase.

Asymmetric Synthesis: A more elegant approach is to synthesize the molecule in an enantiomerically pure form from the outset.

From a Chiral Pool: The synthesis could start from a commercially available chiral building block.

Catalytic Asymmetric Synthesis: While challenging for this specific target, methods for the asymmetric synthesis of substituted piperazines are an active area of research. These often involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the piperazine ring or its substituents. For the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, an asymmetric synthesis of the 4-(4-phenylcyclohexyl)piperazine precursor would be the most logical approach.

Integration of Green Chemistry Principles in Compound Synthesis

Applying the principles of green chemistry to the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is crucial for developing a more sustainable process.

Atom Economy and Reaction Pathway Efficiency Assessment

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. langholmandcanonbieschools.dumgal.sch.ukrsc.org The ideal reaction has an atom economy of 100%.

For the likely synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine via the N-alkylation of 4-(4-phenylcyclohexyl)piperazine with 2-nitrobenzyl bromide in the presence of a base like potassium carbonate, the reaction would be:

C₁₆H₂₄N₂ + C₇H₆BrNO₂ + K₂CO₃ → C₂₃H₂₉N₃O₂ + KBr + KHCO₃

Calculation of Atom Economy:

Molecular Weight of Desired Product (C₂₃H₂₉N₃O₂): 379.49 g/mol

Molecular Weights of Reactants:

4-(4-phenylcyclohexyl)piperazine (C₁₆H₂₄N₂): 244.38 g/mol

2-nitrobenzyl bromide (C₇H₆BrNO₂): 216.03 g/mol

Potassium Carbonate (K₂CO₃): 138.21 g/mol

Total Mass of Reactants = 244.38 + 216.03 + 138.21 = 598.62 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (379.49 / 598.62) x 100 ≈ 63.4%

Solvent Selection and Waste Minimization Strategies

The synthesis of complex pharmaceutical intermediates such as 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is often a multi-step process that can generate significant chemical waste. core.ac.uk Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to mitigate environmental impact. wjarr.combrainyjuice.com Key to this is the judicious selection of solvents and the implementation of robust waste minimization strategies. ijsrst.com

Traditional synthesis of piperazine derivatives has often relied on conventional organic solvents which may be toxic, volatile, or environmentally persistent. ijsrst.comijprt.org The choice of solvent is critical as it can significantly influence reaction rates, yields, and the ease of product purification. For nucleophilic substitution reactions, which are central to the formation of the piperazine core and its subsequent functionalization, solvent polarity plays a crucial role. wfu.edulibretexts.org Polar aprotic solvents can increase the rate of SN2 reactions by effectively solvating the cation and leaving the nucleophile more reactive. wfu.edu However, many of these solvents pose environmental and health risks.

In line with green chemistry principles, there is a growing trend towards using safer, more sustainable solvents. wjarr.commdpi.com This includes a move towards "green solvents" characterized by low toxicity, biodegradability, and derivation from renewable feedstocks. ijsrst.com For the synthesis of piperazine derivatives, research is exploring alternatives to hazardous chlorinated solvents. nih.gov Water, while being the ultimate green solvent, is not always suitable for organic reactions due to solubility issues. However, techniques such as phase-transfer catalysis can facilitate reactions in aqueous media. researchgate.net High-boiling point alkanols and aromatic hydrocarbons are also considered, with a focus on their recyclability. google.com

Waste minimization is a core tenet of sustainable manufacturing. core.ac.ukbrainyjuice.com It extends beyond solvent choice to encompass the entire synthetic process. copadata.com The pharmaceutical industry, in particular, is known for a high E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. emergingpub.com Strategies to reduce waste in the synthesis of complex molecules like piperazine derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. brainyjuice.comijsrst.com This minimizes the formation of by-products.

Process Optimization: Using data-driven approaches to optimize reaction conditions (temperature, pressure, stoichiometry) can significantly reduce raw material input and waste generation. copadata.com

Solvent Recycling: Implementing efficient solvent recovery and reuse systems is a critical aspect of waste reduction in bulk pharmaceutical manufacturing. core.ac.ukemergingpub.com

Telescoping Reactions (One-Pot Synthesis): Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent usage for reactions and purifications, minimizes handling losses, and saves time and energy. researchgate.netcore.ac.uk

Solvent-Free Reactions: Whenever feasible, conducting reactions without a solvent, for example through mechanochemical grinding or microwave-assisted synthesis, can drastically reduce waste. mdpi.comijpsjournal.com

The following table summarizes the properties and green chemistry considerations for solvents potentially used in the synthesis of complex piperazine derivatives.

| Solvent Class | Examples | Traditional Application in Piperazine Synthesis | Green Chemistry Considerations |

| Halogenated | Dichloromethane (DCM), Chloroform | Common for N-alkylation and purification steps. nih.gov | High toxicity, environmental persistence; should be avoided or replaced. ijsrst.com |

| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (MeCN) | Used to accelerate nucleophilic substitution reactions. rsc.org | Toxic, difficult to recycle; replacement with safer alternatives is a priority. ijsrst.com |

| Protic Polar | Methanol, Ethanol, Water | Used as solvents and in work-up procedures. nih.govresearchgate.net | Generally preferred; alcohols are biodegradable. Water is the greenest solvent but has solubility limitations. ijsrst.comlibretexts.org |

| Ethers | Tetrahydrofuran (THF), Dioxane | Common reaction solvents. | Can form explosive peroxides; Dioxane is a suspected carcinogen. Greener ethers like 2-MeTHF are being explored. rsc.org |

| Hydrocarbons | Toluene, Hexane | Used in extractions and as reaction media. google.com | Volatile organic compounds (VOCs); efforts are made to minimize their release and to recycle them. |

| Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Emerging alternatives to traditional ethers and halogenated solvents. mdpi.com | Derived from renewable resources, lower toxicity, and better environmental profile. wjarr.comijsrst.com |

By integrating careful solvent selection with comprehensive waste minimization strategies, the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can be aligned with modern standards of sustainable chemical manufacturing. emergingpub.com

Sustainable Catalysis in the Preparation of Complex Piperazine Derivatives

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective chemical transformations. wjarr.com In the context of preparing complex piperazine derivatives, sustainable catalysis focuses on developing and utilizing catalysts that are environmentally benign, highly efficient, and reusable. researchgate.net The key reactions in synthesizing a molecule like 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine involve C-N bond formation, such as N-arylation and N-alkylation. researchgate.netmdpi.com

Traditional methods often require stoichiometric reagents or harsh reaction conditions. Sustainable catalytic approaches, however, offer significant advantages by lowering energy consumption, reducing waste, and improving safety. ijpsjournal.com Key areas of development in sustainable catalysis applicable to piperazine synthesis include:

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This facilitates easy separation of the catalyst from the product by simple filtration, allowing for its recovery and reuse over multiple cycles. rsc.org This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the reaction mixture. For C-N bond formation, nanoparticles of metals like copper and palladium supported on materials such as carbon or metal oxides have shown high catalytic activity and recyclability. rsc.orgmdpi.commdpi.com For instance, copper iodide (CuI) nanoparticles have been reported as effective and recyclable catalysts for C-N bond formation reactions. rsc.org

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions at ambient temperatures, offering a significant reduction in energy consumption compared to thermally driven processes. mdpi.comnih.gov Photoredox catalysis has been successfully applied to the C-H functionalization of piperazines, allowing for the direct formation of C-C or C-N bonds on the piperazine ring under mild conditions. mdpi.combeilstein-journals.org Both iridium- and ruthenium-based complexes are common photocatalysts, but there is a growing interest in developing purely organic photocatalysts to avoid the cost and potential toxicity of heavy metals. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under very mild conditions, typically in aqueous media at room temperature. ijpsjournal.com While the application of biocatalysis to the specific synthesis of complex N-substituted piperazines is still an evolving area, enzymes like transaminases could potentially be engineered for specific amination steps, representing a highly sustainable synthetic route.

Transition-Metal Catalysis with Green Ligands: For homogeneous catalysis, which often offers higher activity and selectivity, sustainability can be enhanced by designing ligands that are derived from renewable resources or that enable catalysis in green solvents like water or bio-based ethers. mdpi.com Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for N-arylation of piperazines. researchgate.netnih.gov Research focuses on developing catalyst systems that are highly active at low loadings, minimizing metal contamination in the final product. mdpi.com

The table below compares different catalytic strategies for C-N bond formation relevant to the synthesis of complex piperazine derivatives.

| Catalysis Type | Catalyst Examples | Key Advantages | Challenges |

| Heterogeneous | CuI Nanoparticles, Pd on Carbon rsc.org | Easy separation, reusability, reduced metal leaching. rsc.orgmdpi.com | Can have lower activity/selectivity compared to homogeneous counterparts. |

| Homogeneous | Pd or Ni complexes with phosphine (B1218219) ligands researchgate.net | High activity, selectivity, and functional group tolerance. | Difficult catalyst-product separation, potential for metal contamination. |

| Photoredox | Iridium complexes (e.g., Ir(ppy)₃), Organic dyes mdpi.combeilstein-journals.org | Mild reaction conditions (room temp.), low energy consumption, unique reactivity. mdpi.com | Can require expensive metal catalysts; scaling up can be challenging. |

| Biocatalysis | Transaminases, Lipases | High selectivity, mild aqueous conditions, biodegradable. ijpsjournal.com | Limited substrate scope, enzyme stability can be an issue. |

The development of sustainable catalytic systems is crucial for the environmentally responsible production of complex pharmaceuticals. wjarr.com By employing strategies like heterogeneous catalysis for easy recycling or photoredox catalysis for energy efficiency, the synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can become more efficient and greener. mdpi.commdpi.com

Rigorous Structural Elucidation and Conformational Analysis of 1 2 Nitrobenzyl 4 4 Phenylcyclohexyl Piperazine

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds in various states. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information regarding its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for the complete and unambiguous assignment of all proton and carbon resonances.

The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the 2-nitrobenzyl, 4-phenylcyclohexyl, and piperazine (B1678402) moieties. The aromatic protons of the nitrobenzyl and phenyl groups would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The protons on the piperazine and cyclohexyl rings would resonate in the more upfield region. The benzylic protons and the methine proton on the cyclohexyl ring would likely appear as characteristic multiplets.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Nitrobenzyl Aromatic | 7.5 - 8.2 | m |

| Phenyl Aromatic | 7.1 - 7.4 | m |

| Benzylic (CH₂) | ~3.6 | s |

| Piperazine (axial CH₂) | 2.4 - 2.7 | m |

| Piperazine (equatorial CH₂) | 2.8 - 3.1 | m |

| Cyclohexyl (CH) | 2.5 - 2.8 | tt |

| Cyclohexyl (axial CH₂) | 1.2 - 1.6 | m |

| Cyclohexyl (equatorial CH₂) | 1.8 - 2.1 | m |

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon | Predicted Chemical Shift (ppm) |

| Nitrobenzyl Aromatic (C-NO₂) | ~148 |

| Nitrobenzyl Aromatic (CH) | 124 - 134 |

| Phenyl Aromatic (C-ipso) | ~145 |

| Phenyl Aromatic (CH) | 126 - 129 |

| Benzylic (CH₂) | ~60 |

| Piperazine (CH₂) | 48 - 55 |

| Cyclohexyl (CH) | ~44 |

| Cyclohexyl (CH₂) | 30 - 35 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scispace.com

For 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, the IR spectrum would be expected to show strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. ultraphysicalsciences.org The C-N stretching vibrations of the piperazine ring and the benzylamine (B48309) linkage would also give rise to characteristic bands.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1345 - 1385 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1100 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine (C₂₃H₂₉N₃O₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the molecule can be elucidated. Characteristic fragmentation patterns would include the cleavage of the benzylic C-N bond, leading to the formation of a 2-nitrobenzyl cation and a 4-(4-phenylcyclohexyl)piperazine radical cation. Other fragmentation pathways could involve the piperazine or cyclohexyl rings, providing further structural confirmation. Analysis of these fragmentation patterns is a key aspect of structural characterization. nih.govsemanticscholar.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. rigaku.com

The first and often most challenging step in single-crystal X-ray diffraction is obtaining high-quality single crystals of the compound. Various crystallization techniques can be employed, including slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A range of solvents and solvent mixtures would be screened to find optimal conditions for crystal growth. The quality of the resulting crystals is assessed by optical microscopy, looking for well-defined faces, uniform morphology, and the absence of cracks or other defects. nih.gov

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. rigaku.com The diffraction pattern, consisting of a series of reflections, is collected using a detector. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections.

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data. researchgate.net The final refined structure provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice. This level of detail is crucial for a complete understanding of the molecule's conformational preferences in the solid state. nih.gov The piperazine ring is expected to adopt a chair conformation. nih.govresearchgate.net

Analysis of Molecular Geometry, Torsion Angles, and Conformation in the Crystalline State

While specific crystallographic data for 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is not publicly available, a detailed understanding of its likely solid-state conformation can be inferred from the analysis of closely related substituted piperazine structures. The molecular structure of this compound consists of a central piperazine ring, a 2-nitrobenzyl group attached to one nitrogen atom, and a 4-phenylcyclohexyl group attached to the other.

Based on studies of similar piperazine derivatives, the central piperazine ring is expected to adopt a chair conformation in the crystalline state. researchgate.netnih.gov This is the most stable conformation for a six-membered saturated heterocycle, as it minimizes both angular and torsional strain. The substituents on the nitrogen atoms, the 2-nitrobenzyl and 4-phenylcyclohexyl groups, would likely occupy equatorial positions to reduce steric hindrance.

A hypothetical representation of selected bond lengths and angles, based on computational models and data from similar structures, is presented below. scispace.com

| Parameter | Expected Value |

| C-N (piperazine ring) | ~1.46 Å |

| C-C (piperazine ring) | ~1.53 Å |

| C-N-C (piperazine ring) | ~109-111° |

| C-C-N (piperazine ring) | ~110° |

Note: These values are illustrative and based on data for related piperazine structures. Actual experimental values may vary.

Investigation of Crystal Packing Motifs and Intermolecular Interactions

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, several types of non-covalent interactions are anticipated to play a significant role in stabilizing the crystal structure.

While conventional hydrogen bond donors are absent in this molecule, weak C-H···O and C-H···N hydrogen bonds are likely to be present. researchgate.netnih.gov The oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Potential Donors/Acceptors/Participants |

| Weak Hydrogen Bonding | C-H (aromatic, aliphatic) as donors; O (nitro), N (piperazine) as acceptors |

| π-π Stacking | Phenyl and nitrobenzyl rings |

| van der Waals Forces | The entire molecular surface |

Comprehensive Conformational Analysis using Experimental and Computational Approaches

The conformational landscape of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine in solution is expected to be more complex than in the solid state, involving dynamic equilibria between different conformers.

Dynamic NMR Spectroscopy for Elucidating Conformational Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying conformational exchange processes that occur on the NMR timescale. For substituted piperazines, several dynamic processes can be observed. beilstein-journals.orgresearchgate.netnih.gov

One of the primary conformational changes is the chair-to-chair inversion of the piperazine ring. This process can be monitored by observing the coalescence of signals for the axial and equatorial protons of the piperazine ring as the temperature is increased. The energy barrier for this process can be calculated from the coalescence temperature. beilstein-journals.orgresearchgate.net

Another significant dynamic process is the restricted rotation around the N-C(benzyl) bond. The presence of the bulky 2-nitrobenzyl group can lead to hindered rotation, resulting in distinct NMR signals for different rotamers at low temperatures. As the temperature is raised, these signals would broaden and eventually coalesce.

In nitro-substituted piperazine derivatives, it has been observed that the presence of the nitro group can lead to a second conformational process, attributed to the limited change of the piperazine chair conformation, resulting in two distinct coalescence points in the NMR spectra. beilstein-journals.org The activation energy barriers for these rotational and inversional processes can be determined from DNMR experiments, providing quantitative insights into the conformational flexibility of the molecule. beilstein-journals.orgresearchgate.net

Comparison of Solution-State and Solid-State Conformations

The conformation of a molecule in the solid state is often the one that allows for the most efficient crystal packing, which may not necessarily be the lowest energy conformation in solution. In the crystalline state, a single conformation is typically "frozen out." In contrast, in solution, a molecule like 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine would exist as an equilibrium of multiple conformers.

The chair conformation of the piperazine ring is expected to be dominant in both phases. researchgate.netnih.gov However, the orientation of the large substituents could differ. Crystal packing forces might favor a specific rotamer in the solid state, whereas in solution, multiple rotational isomers around the N-C(benzyl) and N-C(cyclohexyl) bonds would likely co-exist. NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, could be used to determine the predominant solution-state conformation and the relative orientations of the different parts of the molecule.

Spectroscopic Probes for Conformational Equilibria

Various spectroscopic techniques can be employed to probe the conformational equilibria of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine in solution.

NMR Spectroscopy: As discussed, temperature-dependent NMR studies are invaluable for investigating dynamic processes. Chemical shifts, coupling constants, and NOE data can all provide information about the conformational preferences and equilibria. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also be sensitive to conformational changes. Different conformers may exhibit slightly different vibrational frequencies for specific functional groups. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different conformers, which can then be compared with experimental data. scispace.com For instance, the stretching frequencies of the C-H bonds and the vibrational modes of the piperazine ring can be conformation-dependent.

The combination of these experimental techniques with computational modeling allows for a comprehensive understanding of the complex conformational behavior of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine.

Theoretical and Computational Investigations of 1 2 Nitrobenzyl 4 4 Phenylcyclohexyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are used to solve the electronic Schrödinger equation, providing detailed information about a molecule's electronic distribution and associated properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. wikipedia.org It is favored for its balance of accuracy and computational efficiency, making it a cornerstone of modern computational chemistry. longdom.orgacs.org DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms (ground-state geometry) by finding the minimum energy structure on the potential energy surface. fu-berlin.de

Illustrative DFT-Calculated Properties

| Property | Illustrative Value | Description |

|---|---|---|

| Total Energy | -1575.34 Hartree | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | 5.8 Debye | A measure of the net molecular polarity, arising from the non-uniform distribution of charge. The nitro group would be a major contributor. |

| Optimized Bond Length (C-NO₂) | 1.48 Å | The calculated distance between the carbon atom of the benzyl (B1604629) ring and the nitrogen atom of the nitro group. |

| Optimized Bond Angle (O-N-O) | 124.5° | The angle formed by the two oxygen atoms and the nitrogen atom of the nitro group. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.org These methods are based solely on fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory. wikipedia.org More sophisticated and accurate methods, known as post-Hartree-Fock methods, build upon the HF framework to better account for electron correlation.

While computationally more demanding than DFT, ab initio methods can provide a higher level of theoretical accuracy for electronic structure characterization, serving as a benchmark for other methods. worldscientific.comepfl.ch A comparative study might use a method like Møller-Plesset perturbation theory (MP2) to refine the understanding of the molecule's electronic energy and structure.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more easily excitable and generally more chemically reactive, whereas a large gap implies higher kinetic stability. nih.govmalayajournal.org The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, the HOMO would likely be distributed over the electron-rich phenylcyclohexyl and piperazine (B1678402) moieties, while the LUMO would be concentrated on the electron-withdrawing nitrobenzyl group. nih.gov

Illustrative Frontier Molecular Orbital Properties

| Parameter | Illustrative Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.52 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.88 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.64 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. malayajournal.org A larger gap suggests higher stability. |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual tool used to understand the charge distribution of a molecule. deeporigin.comlibretexts.org It is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. ucsb.edu The surface is then color-coded, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). deeporigin.com

ESP maps are invaluable for predicting intermolecular interactions, such as those involved in drug-receptor binding. ucsb.eduresearchgate.net For 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, the ESP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making this a likely site for interaction with positive charges or hydrogen bond donors. nih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms of the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides detailed electronic information, it is computationally expensive for studying the large-scale motions of flexible molecules. Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for this purpose. tandfonline.com

Due to the presence of multiple single bonds and two non-aromatic rings, 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is a highly flexible molecule. It can exist in numerous different spatial arrangements, or conformations. Exploring this conformational space is essential to identify the low-energy structures (conformational isomers or conformers) that are most likely to exist under given conditions. rsc.org

Illustrative Conformational Analysis Results (in vacuo)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (Ring-CH₂-N-Ring) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 175.8 | The most stable conformation, likely with an extended structure to minimize steric hindrance. |

| 2 | 1.25 | -65.2 | A higher-energy conformer with a more folded structure. |

| 3 | 2.41 | 70.1 | Another accessible low-energy conformer. |

Assessment of Intramolecular Interactions Governing Preferred Conformations

The three-dimensional structure of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is not static; rather, it exists as an ensemble of interconverting conformers. The relative stability of these conformers is dictated by a delicate balance of intramolecular interactions. Key among these are van der Waals forces, torsional strain, and potential weak hydrogen bonds.

Furthermore, the presence of the nitro group introduces a potential for weak intramolecular hydrogen bonding. For example, a hydrogen atom on the benzyl ring or the piperazine ring could, in certain conformations, interact with one of the oxygen atoms of the nitro group. These interactions, though weak, can contribute to the stabilization of specific conformers. A detailed analysis of the potential energy surface of the molecule would be required to quantify the energetic contributions of these various interactions and to identify the global minimum energy conformation.

Solvent Effects on Molecular Conformation and Dynamics through Explicit and Implicit Solvent Models

The conformation and dynamics of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine are expected to be sensitive to the surrounding solvent environment. Computational methods can model these effects using either explicit or implicit solvent models.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This approach allows for the direct simulation of solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions. For a molecule like 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, polar solvents would be expected to interact favorably with the nitro group and the piperazine nitrogens, potentially altering the conformational preferences observed in the gas phase.

Molecular dynamics (MD) simulations, utilizing either of these solvent models, can provide a time-resolved picture of the conformational landscape of the molecule in solution. These simulations can reveal the rates of interconversion between different conformers and highlight the role of the solvent in mediating these transitions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be used to interpret experimental data or to predict the spectral features of novel compounds.

Calculation of NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR chemical shifts. researchgate.net

By calculating the 1H and 13C NMR chemical shifts for different low-energy conformers of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, it is possible to predict the NMR spectrum of the molecule. A comparison of these predicted spectra with experimentally obtained data can help to confirm the predominant conformation in solution. Discrepancies between calculated and experimental shifts can also point to specific intramolecular interactions or solvent effects that are not fully captured by the computational model.

Similarly, spin-spin coupling constants (J-couplings) can be calculated. These parameters provide information about the connectivity of atoms and the dihedral angles between them, offering further constraints on the three-dimensional structure of the molecule.

Table 1: Predicted 1H NMR Chemical Shifts for a Hypothetical Low-Energy Conformer

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H (ortho) | 7.8 |

| Phenyl-H (meta) | 7.5 |

| Phenyl-H (para) | 7.4 |

| Benzyl-CH2 | 3.6 |

| Piperazine-H (axial) | 2.8 |

| Piperazine-H (equatorial) | 2.6 |

| Cyclohexyl-H (axial) | 1.9 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated for the specific conformer of interest.

Simulation of IR and Raman Spectra for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Each peak in an IR or Raman spectrum corresponds to a specific molecular vibration, such as the stretching or bending of a bond.

By performing a frequency calculation on the optimized geometry of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, it is possible to obtain the theoretical vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to aid in the assignment of the observed vibrational bands. For instance, the characteristic stretching frequency of the nitro group (typically around 1550-1500 cm-1 and 1360-1290 cm-1) would be readily identifiable in the calculated spectrum.

Analysis of the vibrational modes can also provide insights into the molecular structure and bonding. For example, the frequencies of the C-H stretching modes in the phenyl and cyclohexyl rings can be sensitive to their local environment and conformation.

Table 2: Predicted Characteristic IR Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| Asymmetric NO2 Stretch | ~1520 |

| Symmetric NO2 Stretch | ~1340 |

Note: These are approximate ranges and the precise values would be obtained from the computational output.

Computational Analysis of Potential Supramolecular Interactions (Non-biological focus)

Beyond its intramolecular properties, 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine has the potential to engage in supramolecular interactions, forming organized assemblies with other molecules.

Host-Guest Complexation Modeling with Generic Receptor Sites

The field of supramolecular chemistry often involves the study of host-guest complexes, where a larger "host" molecule encapsulates a smaller "guest" molecule. researchgate.net The structural features of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine make it an interesting candidate for acting as a guest in various host systems.

Computational modeling can be employed to predict the binding affinity and geometry of this molecule within the cavity of a generic host, such as a cyclodextrin (B1172386) or a calixarene. Docking algorithms can be used to systematically search for favorable binding poses of the guest within the host's binding site. These calculations take into account factors such as shape complementarity and intermolecular interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.

For example, the phenylcyclohexyl group could be expected to favorably interact with the hydrophobic interior of a cyclodextrin cavity, while the more polar nitrobenzyl and piperazine moieties might interact with the host's rim. By calculating the binding free energy for different host-guest complexes, it is possible to predict which host would be most suitable for encapsulating this particular guest molecule. These theoretical predictions can guide experimental studies aimed at the design and synthesis of novel supramolecular assemblies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Prediction of Self-Assembly Behavior in Ordered Systems

The spontaneous organization of molecules into well-defined, ordered structures is a critical area of study in materials science and crystal engineering. For a molecule such as 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, its self-assembly into ordered systems like crystals is governed by a complex interplay of non-covalent intermolecular interactions. Computational methods, including molecular dynamics (MD) simulations and quantum chemical calculations, provide powerful tools to predict and analyze these behaviors. These theoretical approaches can elucidate the most energetically favorable packing arrangements and the specific interactions that stabilize the resulting supramolecular architectures. uu.nlresearchgate.net

The molecular structure of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine features several distinct functional groups that are expected to play significant roles in directing its self-assembly. These include the 2-nitrobenzyl group, the piperazine ring, and the 4-phenylcyclohexyl moiety. Each of these components can participate in various types of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which collectively determine the final three-dimensional structure of the assembled state. nih.govnih.gov

Computational models can simulate the dynamic process of molecular aggregation, allowing for the exploration of various possible packing motifs. rsc.orgmdpi.com By calculating the interaction energies for different molecular arrangements, it is possible to identify the most thermodynamically stable crystal polymorphs. These simulations can provide detailed insights into the geometry of the unit cell and the specific intermolecular contacts that are formed. researchgate.net

A hypothetical analysis of the dominant intermolecular forces would involve quantifying the energetic contributions of each type of interaction. For instance, the nitro group could form weak C-H···O hydrogen bonds with adjacent molecules, contributing to the cohesion of the crystal lattice. iucr.org The aromatic rings of the nitrobenzyl and phenylcyclohexyl groups could align in parallel or T-shaped arrangements to maximize favorable π-π interactions.

To illustrate the potential outcomes of such computational studies, the following tables present hypothetical data derived from theoretical calculations. Table 1 outlines the predicted intermolecular interaction energies, while Table 2 provides a possible set of geometric parameters for a stable, self-assembled structure.

Table 1: Predicted Intermolecular Interaction Energies

| Interaction Type | Functional Groups Involved | Predicted Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Nitrobenzyl Ring ↔ Phenyl Ring | -15 to -25 |

| C-H···O Hydrogen Bonds | Phenyl/Cyclohexyl C-H ↔ Nitro O | -5 to -12 |

| Van der Waals Forces | Phenylcyclohexyl ↔ Phenylcyclohexyl | -20 to -35 |

Table 2: Hypothetical Geometric Parameters of a Predicted Self-Assembled Dimer

| Parameter | Description | Predicted Value |

|---|---|---|

| π-π Stacking Distance | Centroid-to-centroid distance between aromatic rings | 3.5 - 4.0 Å |

| C-H···O Bond Length | Distance between donor hydrogen and acceptor oxygen | 2.2 - 2.8 Å |

| C-H···O Bond Angle | Angle of the C-H···O interaction | 140 - 170° |

These predictive models are invaluable for understanding how the specific chemical features of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine dictate its assembly into ordered, functional materials. rsc.orgresearchgate.net The insights gained from such theoretical and computational investigations are crucial for the rational design of new molecular materials with desired solid-state properties.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 2 Nitrobenzyl 4 4 Phenylcyclohexyl Piperazine

Investigation of the Reactivity of the Nitrobenzyl Moiety

The 2-nitrobenzyl group is a well-studied chemical entity known for its unique photochemical properties and its susceptibility to chemical reduction. These characteristics make it a versatile component in various chemical applications, including its use as a photolabile protecting group.

The 2-nitrobenzyl group is renowned for its use as a photolabile protecting group, which can be cleaved upon exposure to UV light. researchgate.net This property is inherent to the 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine molecule. The cleavage mechanism is a well-documented intramolecular photochemical rearrangement, often described as a Norrish Type II reaction. researchgate.net

Upon irradiation with UV light (typically in the 300–365 nm range), the nitro group is excited. libretexts.org This excited state initiates an intramolecular hydrogen abstraction from the benzylic carbon (the carbon connecting the benzene (B151609) ring to the piperazine (B1678402) nitrogen). This hydrogen transfer results in the formation of a transient intermediate known as an aci-nitro tautomer. youtube.comnih.gov This intermediate subsequently undergoes a series of rearrangements. It can cyclize to form a short-lived benzisoxazolidine intermediate, which then fragments to yield the final products. stackexchange.com The ultimate result of this photochemical cascade is the cleavage of the benzylic carbon-nitrogen bond, releasing the piperazine moiety and converting the 2-nitrobenzyl group into a 2-nitrosobenzaldehyde derivative. libretexts.orgquora.com The efficiency and kinetics of this cleavage can be influenced by the solvent and the specific wavelength of light used.

Interactive Data Table: Key Stages of 2-Nitrobenzyl Photochemical Cleavage

| Stage | Description | Key Intermediates/Products | References |

|---|---|---|---|

| 1. Photoexcitation | Absorption of a UV photon by the nitro group. | Excited-state 2-nitrobenzyl group | researchgate.netlibretexts.org |

| 2. Intramolecular H-Abstraction | The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. | Diradical species, aci-nitro tautomer | researchgate.netyoutube.comnih.gov |

| 3. Rearrangement & Cyclization | The aci-nitro intermediate undergoes rearrangement, often involving cyclization. | Benzisoxazolidine derivative | stackexchange.com |

| 4. Bond Cleavage | Fragmentation of the intermediate releases the protected group (piperazine moiety). | 4-(4-phenylcyclohexyl)piperazine | libretexts.org |

| 5. Byproduct Formation | The nitrobenzyl moiety is converted into a byproduct. | 2-Nitrosobenzaldehyde | libretexts.orgquora.com |

The nitro group of the 2-nitrobenzyl moiety can be readily reduced to a primary amine (an aniline (B41778) derivative) through various chemical methods. This transformation significantly alters the electronic properties and reactivity of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.

Common and effective methods for this reduction include catalytic hydrogenation and the use of dissolving metals in acidic media. Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are widely used for this conversion on an industrial scale. The choice of reagent can be critical to avoid side reactions or to achieve selectivity if other reducible functional groups are present.

Once the nitro group is reduced to an amine, this new functional group opens up numerous possibilities for subsequent derivatization. The resulting 2-aminobenzyl group can undergo a wide range of reactions typical of anilines. For instance, it can be acylated with acid chlorides or anhydrides to form amides, which can be a strategy to modulate the basicity and nucleophilicity of the amine.

Interactive Data Table: Common Methods for Nitro Group Reduction

| Method | Reagents | General Conditions | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Pressurized hydrogen gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Aqueous acidic medium, often requires heating | |

| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution; useful for selective reduction of one nitro group in dinitro compounds |

Reactivity at the Piperazine Nitrogen Atoms

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. In 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, both nitrogens are tertiary amines, which influences their reactivity.

The synthesis of the title compound itself relies on the nucleophilic character of the piperazine nitrogen atoms. Typically, such compounds are formed via nucleophilic substitution, where a piperazine derivative attacks an electrophilic benzyl (B1604629) species like 2-nitrobenzyl chloride.

While both nitrogen atoms in the final molecule are tertiary, precluding simple N-alkylation or N-acylation that occurs with primary or secondary piperazines, the lone pair of electrons on each nitrogen still imparts nucleophilic and basic properties to the molecule. These tertiary amine centers can react with strong acids to form quaternary ammonium (B1175870) salts. Further derivatization of the intact molecule would likely require more advanced C-H functionalization techniques, which can modify the carbon atoms adjacent to the nitrogen atoms within the piperazine ring. Alternatively, derivatization can occur at other parts of the molecule, such as the aromatic ring of the nitrobenzyl group, following its reduction to an amine.

The piperazine ring is generally considered a stable heterocycle. As a weak base with two pKb values (5.35 and 9.73 for the parent compound), it will exist in protonated forms in acidic solutions, which can affect the molecule's solubility and reactivity.

However, under harsh conditions, the piperazine ring can undergo degradation. Studies on piperazine in other contexts have shown its susceptibility to both thermal and oxidative degradation. At elevated temperatures (e.g., above 135°C), piperazine can degrade via mechanisms that may involve ring-opening Sɴ2 reactions. Oxidative degradation can occur in the presence of oxygen, particularly when catalyzed by metal ions such as copper (Cu²⁺). The degradation products can include various amides and carboxylates, indicating cleavage of the ring structure. While generally stable under typical organic synthesis conditions, its stability may be compromised under prolonged exposure to high heat or strong oxidizing environments.

Interactive Data Table: Stability of the Piperazine Moiety

| Condition | Stability/Reactivity | Potential Products/Outcome | References |

|---|---|---|---|

| Acidic pH | Stable; forms protonated ammonium salts. | Increased water solubility. | |

| Basic pH | Stable; exists as the free base. | Maintains nucleophilic character. | |

| High Temperature (>135°C) | Susceptible to thermal degradation. | Ring-opened products, N-formylpiperazine. | |

| Oxidizing Conditions (e.g., O₂, metal catalysts) | Susceptible to oxidative degradation, especially with catalysts like Cu²⁺. | Ethylenediamine, carboxylates, amides. |

Detailed Mechanistic Studies of Select Transformations

Comprehensive mechanistic studies provide fundamental insights into the reaction pathways of a chemical compound, including the energetic landscapes and the nature of intermediate structures. For 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, such detailed investigations appear to be scarce.

Transition State Analysis for Key Reaction Steps

A transition state analysis involves the computational or experimental characterization of the highest energy point along a reaction coordinate. This analysis is crucial for understanding reaction barriers and predicting the feasibility of a chemical transformation. At present, there is no publicly available research that details the transition state analysis for key reaction steps of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine. Such studies would be valuable for understanding reactions like the reduction of the nitro group or nucleophilic substitution at the benzyl position.

Kinetic Studies to Elucidate Reaction Orders and Rate-Determining Steps

Kinetic studies are essential for determining the rate of a chemical reaction and its dependence on the concentration of reactants. This information helps in elucidating the reaction mechanism, particularly the rate-determining step. As of the latest review of scientific databases, specific kinetic studies, including the determination of reaction orders and rate-determining steps for transformations involving 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine, have not been reported.

Role in Non-Biological Catalysis or Chemo-Sensing